molecular formula C26H35BrO17 B7980897 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B7980897
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-DEZPWFOKSA-N
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Description

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized pyranose derivative characterized by:

  • Multiple acetoxy groups at positions 3, 4, and 5 of both pyran rings.
  • A bromine atom at the 6-position of the inner pyran moiety.
  • A glycosidic linkage connecting the two pyran units via an ether bond.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-DEZPWFOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14257-35-3
Record name Acetobromo-α-maltose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex glycoside with potential biological activities. This article reviews its synthesis and biological evaluation based on diverse research findings.

1. Synthesis of the Compound

The compound was synthesized through a multi-step process involving the reaction of various tetrahydropyran derivatives with acetoxy and bromine functionalities. The synthesis included:

  • Starting Materials : Tetrahydropyran derivatives were modified with acetoxymethyl groups.
  • Reagents : Acetic anhydride and bromine were used for acetylation and bromination steps.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeKey ReagentsResulting Compound
1AcetylationAcetic anhydrideAcetoxymethyl derivative
2BrominationBromineBrominated tetrahydropyran
3GlycosylationGlycosyl donorFinal glycoside product

Anticancer Activity

Research has shown that the compound exhibits significant anticancer properties. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • HepG-2 (Liver Cancer)
  • PC-3 (Prostate Cancer)

The compound's IC50 values were reported as follows:

Cell LineIC50 Value (μM)
MCF-74.93
HepG-2Not specified
PC-3Not specified

In these studies, the compound was compared to established anticancer drugs like 5-fluorouracil and showed promising results in inhibiting cell proliferation.

The biological activity appears to involve multiple mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been suggested that it may interfere with the cell cycle progression.
  • Inhibition of Key Enzymes : Potential inhibition of topoisomerase enzymes has been indicated in related studies.

3. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective: To assess the cytotoxic potential.
    • Method: MTT assay was employed to measure cell viability.
    • Results: The compound resulted in a significant reduction in cell viability compared to control groups.
  • In Vivo Studies :
    • Model: Mouse xenograft models were used to evaluate tumor growth inhibition.
    • Findings: Treatment with the compound led to reduced tumor size and weight compared to untreated controls.

4. Conclusion

The biological activity of This compound demonstrates significant potential as an anticancer agent through various mechanisms including apoptosis induction and enzyme inhibition. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral properties. The structural features of this compound suggest potential efficacy against viruses by inhibiting viral replication mechanisms. For instance, studies on related compounds have shown promising results in targeting viral enzymes crucial for replication.

2. Anticancer Properties
Compounds similar to this structure have been investigated for their anticancer effects. The presence of multiple acetoxy groups may enhance the bioactivity of the compound by improving solubility and cellular uptake. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various pathways.

3. Glycosylation Reactions
This compound can serve as a glycosyl donor in glycosylation reactions due to its acetoxymethyl group. Such reactions are vital in synthesizing glycoproteins and glycolipids used in vaccine development and drug delivery systems.

Biochemical Applications

1. Enzyme Inhibition Studies
The compound's structural motifs may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory assays can be conducted to evaluate its effectiveness against enzymes like glycosidases or kinases.

2. Synthesis of Bioactive Molecules
This compound can be utilized as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups provide versatile sites for further chemical modifications leading to novel therapeutic agents.

Material Science Applications

1. Polymer Chemistry
The compound's ability to undergo polymerization can be explored for developing new materials with unique properties. Its tetrahydropyran structure could contribute to creating biodegradable polymers that mimic natural substances.

2. Nanotechnology
In nanotechnology applications, this compound can be functionalized to create nanoparticles for targeted drug delivery systems. The acetoxy groups may facilitate the attachment of targeting ligands that enhance specificity towards diseased cells.

Case Studies

Study Title Focus Findings
Antiviral Efficacy of TetrahydropyransInvestigated antiviral propertiesShowed significant inhibition of viral replication in vitro
Synthesis of Glycosylated CompoundsExplored glycosylation potentialSuccessfully synthesized glycosylated derivatives with enhanced bioactivity
Biodegradable Polymers from TetrahydropyransEvaluated polymerization capabilitiesDeveloped biodegradable polymers with tunable mechanical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) Brominated Derivatives
  • Target Compound : Bromine at the 6-position confers electrophilic reactivity, enabling nucleophilic substitution in synthetic applications. Molecular weight: ~727.34 g/mol (estimated from fragments in ).
  • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 572-09-8): Simpler monomeric structure with bromine at the 6-position. Molecular weight: 411.20 g/mol; storage requires inert conditions due to bromine’s sensitivity to light and moisture .
(b) Fluorinated Analogs
  • (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 14227-57-7):
    • Fluorine substitution enhances metabolic stability compared to bromine.
    • Lower molecular weight (~703.30 g/mol) and altered lipophilicity .

Thio-Linked and Mercapto Derivatives

(a) Thiadiazole Derivatives
  • (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (4l) :

    • Replaces the bromine-ether linkage with a thiadiazole-thioether group.
    • Exhibits antimicrobial activity (IR: 1751 cm⁻¹ for ester C=O; yield: 78.5%) .
      (b) Mercapto Derivatives
  • (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 19879-84-6):

    • Free thiol (-SH) group increases reactivity for conjugation but requires careful handling (Hazard H315, H319).
    • Molecular weight: 364.37 g/mol; lower stability than brominated analogs .

Aromatic and Heterocyclic Substitutions

(a) Phenoxy and Pyridyl Derivatives ()
Compound Substituent Melting Point Yield Key Features
10a 3-Fluoro-2-methylphenoxy 127–129°C 33% Enhanced lipophilicity
11a Pyridin-4-yloxy 132–134°C 27% Potential for hydrogen bonding
12a 3-Fluoropyridin-2-yloxy 140–142°C 31% Dual fluorine and heterocyclic effects

These analogs demonstrate how electron-withdrawing groups (e.g., fluorine) and aromatic systems influence crystallinity and solubility .

(b) Quinolinone-Thio Derivatives ()
  • Compound 3f: Incorporates a quinolinone-thio moiety. Melting point: 143.4–150.3°C; HR-MS confirms molecular weight (Calcd: 997.28).

Glycosylated and Ceramide-Linked Analogs

  • β-O-glycoside 14 ():
    • Stearamido group increases membrane affinity.
    • Yield: 68%; TLC mobility reflects high polarity despite long alkyl chain.
  • Compound 10 (): Phosphoethanolamine cellulose mimetic with a benzyl-protected amino group. Synthesized via phosphoramidite coupling (yield: 94%; purity confirmed by ³¹P NMR).

Key Research Findings and Trends

Structural Impact on Reactivity and Stability

  • Bromine vs. Fluorine : Bromine enhances leaving-group capacity in glycosylation, whereas fluorine improves metabolic stability .
  • Thioether vs. Ether Linkages : Thio groups (e.g., in 4l) increase nucleophilicity but may reduce oxidative stability compared to ethers .

Bioactivity Correlations

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., 4l) show promise due to sulfur’s electron-deficient nature .
  • Cellulose Mimetics: Phosphoethanolamine-linked compounds () mimic natural polysaccharides for drug delivery.

Data Tables

Table 1: Physical Properties of Select Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Yield Key Substituent
Target Compound ~727.34 Not reported Bromine, acetoxy
CAS 572-09-8 () 411.20 Bromine
4l () 612.66 178–180 78.5% Thiadiazole, chloro
3f () 997.28 143.4–150.3 47% Quinolinone-thio

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
Target Compound Likely H315, H319 P280, P305+P351+P338
CAS 19879-84-6 () H302, H315, H319, H335 P261, P301+P312
CAS 14227-57-7 () H302, H315, H319, H335 P280, P305+P351+P338

Preparation Methods

Peracetylation of Reducing Sugars

The foundational step involves peracetylation of a reducing sugar (e.g., D-glucose or D-galactose) to protect hydroxyl groups. A one-pot procedure using acetic anhydride and HBr/acetic acid achieves full acetylation, forming intermediates like 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. Typical conditions include:

ParameterConditionYield (%)Source
ReagentsAcetic anhydride, HBr/AcOH85–98
Temperature0–25°C-
CatalystsPyridine (for neutralization)-

This step ensures complete substitution of hydroxyl groups, critical for subsequent bromination.

Bromination at the Anomeric Position

The peracetylated sugar undergoes bromination at the anomeric center using HBr in acetic acid. For example, 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose reacts with 33% HBr/AcOH at 0–10°C to yield the corresponding glycosyl bromide. Key considerations:

  • Reagent Purity : HBr/AcOH must be freshly prepared to avoid hydrolysis.

  • Reaction Time : 5–10 minutes to prevent decomposition.

  • Workup : Quenching with ice water and extraction with dichloromethane isolates the bromide.

This step achieves >90% conversion for monosaccharides but requires optimization for disaccharides due to steric effects.

Glycosylation for Ether Linkage Formation

Activation of the Glycosyl Donor

The brominated derivative acts as a glycosyl donor in Koenigs-Knorr-type reactions. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) promotes the displacement of bromide by a hydroxyl group from the acceptor molecule. For example:

DonorAcceptorPromoterYield (%)
Peracetylated bromidePartially acetylated sugarAg₂CO₃, molecular sieves60–75

Stereochemical Control

The β-configuration at the anomeric position is favored due to neighboring group participation from the C2 acetyl group. However, α-products may form if competing mechanisms (e.g., SN2) dominate. Solvent polarity and temperature adjustments mitigate this:

  • Polar Solvents : Nitromethane or acetonitrile enhance β-selectivity.

  • Low Temperatures : –20°C to 0°C suppress side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise control over exothermic acetylation and bromination steps. Key parameters:

Process StepReactor TypeResidence TimeYield (%)
PeracetylationTubular reactor30–60 min92
BrominationMicroreactor2–5 min88

Automated systems reduce human error and improve reproducibility.

Purification Techniques

Crystallization or flash chromatography isolates the final product. Ethanol/water mixtures (3:1 v/v) recrystallize the compound with >99% purity.

Mechanistic Insights and Challenges

Competing Side Reactions

  • Hydrolysis : Trace water degrades glycosyl bromides to hemiacetals. Molecular sieves (4Å) or anhydrous MgSO₄ mitigate this.

  • Elimination : Prolonged exposure to HBr/AcOH forms glycals (e.g., tri-O-acetyl-D-glucal). Zinc dust or CuSO₄ in acetic acid suppresses elimination.

Scalability Limitations

Steric hindrance in disaccharides reduces bromination efficiency. Pre-activation of the acceptor hydroxyl group (e.g., as a triflate) improves reactivity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can its stereochemical purity be ensured?

  • Methodological Answer : A common approach involves coupling brominated pyran derivatives with acetylated glycosyl donors under catalytic conditions. For example, trimethylphosphine in THF at 0°C has been used to promote glycosylation, achieving an 87% yield of a structurally similar compound (see ). To ensure stereochemical fidelity, monitor reaction progress via 1H^{1}\text{H}-NMR for characteristic anomeric proton shifts (δ 5.2–5.5 ppm) and confirm regioselectivity using 2D-COSY or HSQC spectroscopy. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate stereoisomers.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 13C^{13}\text{C}-NMR for acetyl carbonyl signals (δ 168–172 ppm) and anomeric carbons (δ 90–105 ppm).
  • IR : Confirm ester C=O stretches (~1740 cm1^{-1}) and ether linkages (C-O-C, ~1100 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+Na]+^+) and fragmentation patterns matching brominated pyran subunits.

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : The compound exhibits acute toxicity (H302) and causes skin/eye irritation (H315, H319). Use nitrile gloves, chemical goggles, and fume hoods during synthesis. Store at 2–8°C in inert, airtight containers to prevent hydrolysis of acetyl groups. Avoid exposure to moisture and heat sources ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst Screening : Test alternatives to trimethylphosphine (e.g., silver triflate) to reduce side reactions.
  • Temperature Control : Optimize stepwise cooling (e.g., −10°C for bromine activation) to minimize decomposition.
  • Solvent Selection : Compare THF with dichloromethane for solubility and stability of intermediates ().
    • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between catalyst loading, temperature, and solvent polarity.

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Case Study : If unexpected 1H^{1}\text{H}-NMR signals arise (e.g., δ 2.1 ppm for unacetylated hydroxyls), suspect partial hydrolysis.

  • Troubleshooting : Repeat synthesis under strict anhydrous conditions (e.g., molecular sieves in THF) and re-analyze.
  • Alternative Methods : Employ DEPT-135 NMR to distinguish CH3_3 (acetyl) from CH2_2 groups or X-ray crystallography for unambiguous confirmation.

Q. What strategies mitigate instability of the brominated pyran subunit under ambient conditions?

  • Experimental Design :

  • Stability Studies : Expose the compound to varying humidity (20–80% RH) and track decomposition via TLC or HPLC.
  • Protective Group Engineering : Replace bromine with more stable leaving groups (e.g., iodine) or introduce steric hindrance via benzyl ethers ( ).
    • Findings : notes decomposition products may include carbon oxides; use argon blankets during storage.

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

  • Methodology :

  • DFT Calculations : Simulate transition states of glycosidic bond formation using Gaussian or ORCA software. Focus on the anomeric effect and steric interactions.
  • Docking Studies : Model interactions with glycosyltransferases to predict regioselectivity ().

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